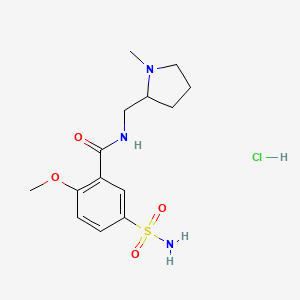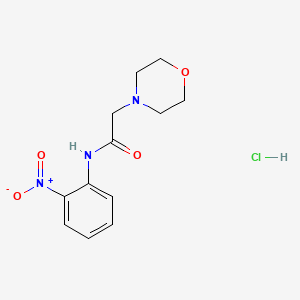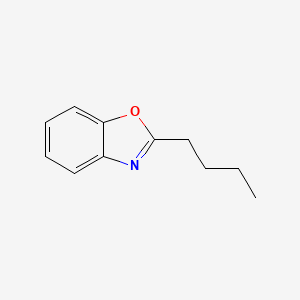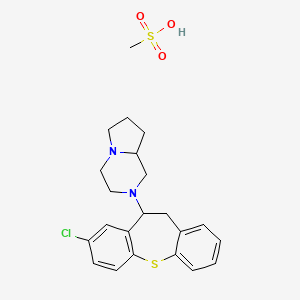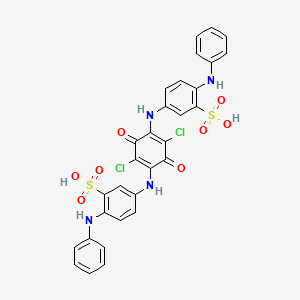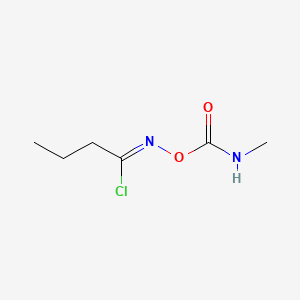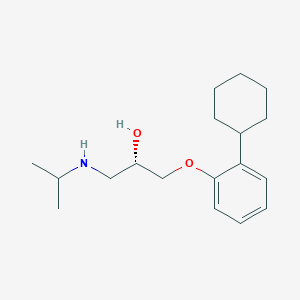
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride is a compound belonging to the piperazine class of chemicals. Piperazines are a broad class of chemical compounds that contain a core piperazine functional group, which consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . This specific compound is characterized by the presence of a 4-ethylphenoxy group and a phenyl group attached to the piperazine ring, making it a unique derivative within the piperazine family.
准备方法
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, a common synthetic route involves the reaction of piperazine with 4-ethylphenol and 4-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in its dihydrochloride salt form .
化学反应分析
Piperazine derivatives, including Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride, undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield secondary amines .
科学研究应用
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its effects on the central nervous system. In medicine, piperazine derivatives are explored for their potential use as anthelmintic agents, which are drugs that expel parasitic worms from the body. Additionally, this compound is used in industrial applications, such as in the production of polymers and as a corrosion inhibitor .
作用机制
The mechanism of action of Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors, such as serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including sedation, anxiolysis, and antiemetic properties. The exact molecular targets and pathways involved depend on the specific structure of the piperazine derivative and its interaction with the biological system .
相似化合物的比较
Piperazine, 1-(3-(4-ethylphenoxy)propyl)-4-phenyl-, dihydrochloride can be compared with other similar piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These compounds share the core piperazine structure but differ in their substituents, which result in different pharmacological properties and applications. For example, mCPP is known for its psychoactive effects, while TFMPP is commonly used in combination with other compounds for its stimulant properties .
属性
CAS 编号 |
84344-41-2 |
|---|---|
分子式 |
C21H30Cl2N2O |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1-[3-(4-ethylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride |
InChI |
InChI=1S/C21H28N2O.2ClH/c1-2-19-9-11-21(12-10-19)24-18-6-13-22-14-16-23(17-15-22)20-7-4-3-5-8-20;;/h3-5,7-12H,2,6,13-18H2,1H3;2*1H |
InChI 键 |
JSWURVUJXAAHEI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


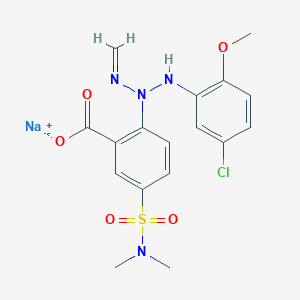
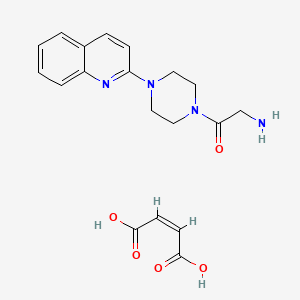


![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
